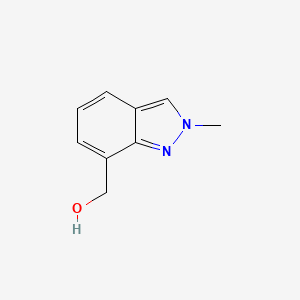

(2-Methyl-2H-indazol-7-yl)methanol

Description

Contextualization within Indazole Chemistry

Indazoles, also known as isoindazoles, are aromatic heterocyclic organic compounds. This bicyclic structure is a crucial scaffold in medicinal chemistry, with a history of application in drug development stretching back to the marketing of Benzydamine in 1966. researchgate.net The indazole core is present in numerous commercially available drugs and compounds in clinical trials, highlighting its importance in the pharmaceutical industry. nih.govbenthamdirect.comresearchgate.net

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govbenthamdirect.com The versatility of the indazole scaffold stems from its unique chemical properties and its ability to exist in different tautomeric forms, although (2-Methyl-2H-indazol-7-yl)methanol is fixed as the 2H-indazole tautomer. researchgate.net This specific structural feature makes it a valuable building block for creating novel molecules with specific three-dimensional arrangements.

Significance as a Heterocyclic Scaffold in Organic Synthesis

Heterocyclic compounds are a major class of organic molecules that are fundamental to the metabolism of living cells and are central to drug design and discovery. researchgate.netbenthamdirect.com The indazole ring system is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in molecules that bind to a variety of biological targets. researchgate.netnih.gov

This compound serves as a versatile building block in organic synthesis. The hydroxymethyl group at the 7-position is a key functional group that can undergo various chemical transformations. For instance, it can be oxidized to form an aldehyde (formyl group) or a carboxylic acid (carboxyl group), or it can be substituted with other functional groups through nucleophilic substitution reactions. These transformations allow chemists to synthesize a library of new indazole derivatives for further investigation. The compound is also noted as a building block for protein degraders. calpaclab.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as an intermediate in the synthesis of more complex molecules for biomedical and materials science research.

In medicinal chemistry, it is used as a starting material for the creation of compounds with potential therapeutic applications. The general class of indazole derivatives has been investigated for a variety of biological activities. nih.govbenthamdirect.comrsc.org Research has shown that some indazole derivatives can inhibit the growth of cancer cell lines and reduce inflammation in preclinical models.

In the field of materials science, this compound can be utilized in the development of novel materials with specific electronic or optical properties. Furthermore, it serves as an intermediate in the synthesis of industrial chemicals like dyes and pigments. The ongoing exploration of indazole derivatives continues to be a promising area of research for discovering new therapeutic agents and functional materials. benthamdirect.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1159511-54-2 |

| Appearance | Powder or Crystalline Powder |

| Purity | ≥95% |

Data sourced from multiple chemical suppliers and databases. calpaclab.comaobchem.com

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJWCWEXIJKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303728 | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-54-2 | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2h Indazol 7 Yl Methanol

Precursor Synthesis Strategies for the Indazole Core

The synthesis of the indazole ring system is a cornerstone for accessing (2-Methyl-2H-indazol-7-yl)methanol. Various strategies have been developed to construct this bicyclic heterocycle, often with a focus on controlling the regioselectivity of substitution.

Cyclization Reactions for Indazole Formation

A predominant method for forming the indazole core is through cyclization reactions. The Cadogan reductive cyclization is a powerful tool, particularly for the synthesis of 2-substituted indazoles. This reaction typically involves the deoxygenation of an o-nitrobenzylamine or a related derivative, often using a phosphine (B1218219) reagent, to induce cyclization and form the N-N bond of the pyrazole (B372694) ring. For instance, the reaction of an appropriately substituted o-nitrobenzaldehyde with a primary amine, such as methylamine, can lead to a 2-methyl-2H-indazole derivative after reductive cyclization. organic-chemistry.org

Other notable cyclization methods include 1,3-dipolar cycloadditions and reactions starting from o-aminophenones. organic-chemistry.org These methods offer different pathways to the indazole skeleton, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

A key precursor for the synthesis of 7-substituted indazoles is 1H-indazole-7-carboxylic acid. chemspon.com Its synthesis can be achieved through various routes, including the cyclization of appropriately substituted benzene (B151609) derivatives.

Introduction of Methyl and Hydroxymethyl Moieties via Precursors

The methyl group at the N-2 position and the hydroxymethyl group at the C-7 position are typically introduced through carefully chosen precursors or subsequent functionalization steps. The synthesis of 1H-indazole-7-carboxylic acid provides a handle for introducing the hydroxymethyl group. chemspon.com The carboxylic acid functionality can be later reduced to the desired hydroxymethyl group.

The introduction of the methyl group at the N-2 position requires regioselective N-alkylation. Direct methylation of 1H-indazole often leads to a mixture of N-1 and N-2 methylated products. However, specific conditions have been developed to favor the formation of the 2-methyl isomer.

Direct Synthesis Approaches for this compound

While a direct, one-pot synthesis of this compound is not extensively documented, convergent and divergent multi-step pathways are well-established.

Multi-step Convergent and Divergent Synthetic Pathways

A common and logical synthetic route to this compound involves a multi-step sequence:

Synthesis of the Indazole Core: Preparation of 1H-indazole-7-carboxylic acid serves as the initial step. chemspon.com

Regioselective N-Methylation: The 1H-indazole-7-carboxylic acid is then subjected to selective methylation at the N-2 position. This is a critical step to ensure the correct isomer is formed.

Reduction of the Carboxylic Acid: The resulting 2-methyl-2H-indazole-7-carboxylic acid is then reduced to the target alcohol, this compound.

This convergent approach allows for the controlled introduction of the required functional groups at the desired positions.

Development of Novel and Efficient Synthetic Routes

A key challenge in the synthesis of this compound is the regioselective N-methylation. Several methods have been reported to achieve high selectivity for the N-2 position. The use of specific methylating agents under controlled conditions is crucial. For example, trimethyloxonium (B1219515) tetrafluoroborate (B81430) or methyl 2,2,2-trichloroacetimidate under acidic conditions have been shown to favor N-2 methylation of indazoles. organic-chemistry.org

The final step, the reduction of the carboxylic acid, is a standard transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this conversion, readily reducing the carboxylic acid to the primary alcohol. chemistrysteps.commasterorganicchemistry.com

Below is a table summarizing a plausible multi-step synthesis:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Indazole Core Synthesis | Cyclization of a suitable ortho-substituted benzene derivative | 1H-Indazole-7-carboxylic acid |

| 2 | N-Methylation | Trimethyloxonium tetrafluoroborate or Methyl 2,2,2-trichloroacetimidate, acid catalyst | 2-Methyl-2H-indazole-7-carboxylic acid |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., THF), followed by aqueous workup | This compound |

Functional Group Interconversions on the Hydroxymethyl Moiety

The hydroxymethyl group at the 7-position of this compound is a versatile functional handle that can be transformed into various other groups, further expanding the synthetic utility of this compound.

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (indazole-7-carbaldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid (2-methyl-2H-indazole-7-carboxylic acid) using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Conversion to Halides: The hydroxyl group can be converted to a halide, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This opens up possibilities for subsequent nucleophilic substitution reactions.

Amination: The hydroxymethyl group can be converted to an amino group, although this often requires a multi-step process, such as conversion to a halide or tosylate followed by reaction with an amine or ammonia (B1221849) equivalent.

These functional group interconversions allow for the synthesis of a diverse library of 7-substituted 2-methyl-2H-indazole derivatives, which are valuable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored properties.

The following table outlines some key functional group interconversions of the hydroxymethyl moiety:

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Pyridinium chlorochromate (PCC) | 2-Methyl-2H-indazole-7-carbaldehyde | Alcohol to Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 2-Methyl-2H-indazole-7-carboxylic acid | Alcohol to Carboxylic Acid |

| This compound | Thionyl chloride (SOCl₂) | 7-(Chloromethyl)-2-methyl-2H-indazole | Alcohol to Chloride |

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the use of mild oxidizing agents like Dess-Martin periodinane can selectively produce the aldehyde, (2-Methyl-2H-indazol-7-yl)formaldehyde hanyang.ac.kr. More potent oxidizing agents, such as potassium permanganate or chromium trioxide, can further oxidize the alcohol to the carboxylic acid, (2-Methyl-2H-indazol-7-yl)carboxylic acid .

Table 1: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Dess-Martin Periodinane | (2-Methyl-2H-indazol-7-yl)formaldehyde | hanyang.ac.kr |

| This compound | Potassium Permanganate | (2-Methyl-2H-indazol-7-yl)carboxylic acid | |

| This compound | Chromium Trioxide | (2-Methyl-2H-indazol-7-yl)carboxylic acid |

Reduction Methodologies

The hydroxymethyl group of this compound can be reduced to a methyl group. This transformation can be achieved using strong reducing agents like lithium aluminum hydride . This reaction effectively converts the alcohol to an alkyl group, yielding 2,7-dimethyl-2H-indazole.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be a target for nucleophilic substitution reactions, although this is less commonly reported for this specific isomer. In general, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by various nucleophiles.

Esterification and Etherification Strategies

The alcohol functionality of this compound readily undergoes esterification and etherification. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst or a base. Similarly, etherification can be performed by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Regioselective Modifications of the Indazole Ring System

The indazole ring of this compound is amenable to various regioselective modifications, allowing for the introduction of different functional groups onto the aromatic core.

Halogenation and Other Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the 2-methyl-2H-indazole ring system are guided by the directing effects of the existing substituents. Metal-free halogenation of 2-substituted indazoles has been achieved with high regioselectivity. nih.gov For instance, direct bromination can be performed to introduce a bromine atom at a specific position on the benzene portion of the indazole ring. The conditions for these reactions, such as the choice of halogenating agent and solvent, can be tuned to control the degree of halogenation. nih.gov Other electrophilic substitution reactions, such as nitration and sulfonation, are also possible, with the position of substitution being influenced by the electron-donating or -withdrawing nature of the substituents on the indazole ring. wikipedia.orglibretexts.org

Table 2: Halogenation of 2H-Indazole Derivatives

| Substrate | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 3-Bromo-2-phenyl-2H-indazole | 25 °C, 2.0 h | 88% | nih.gov |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 3-Bromo-2-phenyl-2H-indazole | Higher Temperature | 98% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to indazole derivatives. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a halogenated indazole derivative and a boronic acid or ester. nih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups. For example, a bromo-substituted this compound derivative could be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of compounds. rsc.orgnih.govrsc.org

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and a halogenated indazole. beilstein-journals.orgresearchgate.net This reaction typically employs a palladium catalyst and a copper co-catalyst. beilstein-journals.orgresearchgate.net This methodology allows for the introduction of alkynyl moieties onto the indazole ring, which can serve as versatile handles for further synthetic transformations. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Indazole Derivatives

| Reaction Type | Indazole Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated Indazole | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Aryl/Heteroaryl Substituted Indazole | rsc.orgnih.govrsc.org |

| Sonogashira | Halogenated Indazole | Terminal Alkyne | Palladium/Copper Catalyst | Alkynyl Substituted Indazole | beilstein-journals.orgresearchgate.net |

Stereochemical Considerations in the Synthesis of this compound Analogs

The introduction of stereocenters into drug candidates is a critical aspect of medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For analogs of this compound, chirality can be introduced either at the indazole core or at the C7-substituent.

Chiral Synthesis from Optically Pure Precursors

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. While specific examples for the asymmetric synthesis of this compound are not extensively documented, general strategies for the synthesis of chiral indazole derivatives can be applied.

For instance, significant progress has been made in the enantioselective synthesis of C3-substituted indazoles. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a quaternary chiral center at the C3 position. Such approaches could be adapted to substrates already bearing the 2-methyl-7-(hydroxymethyl) moiety to generate chiral analogs.

Another potential strategy involves the asymmetric modification of the C7-hydroxymethyl group. For example, an asymmetric reduction of a corresponding 7-formyl-2-methyl-2H-indazole could, in principle, yield enantiomerically enriched this compound. Alternatively, if the hydroxymethyl group is further elaborated into a structure with a prochiral center, subsequent stereoselective reactions could establish the desired chirality.

Resolution of Racemic Mixtures and Derivatives

When a synthetic route produces a racemic mixture of a chiral analog of this compound, chiral resolution techniques can be employed to separate the enantiomers. This is particularly relevant for analogs where the benzylic carbon of the C7-substituent is a stereocenter, for instance, in a secondary alcohol derivative like (2-methyl-2H-indazol-7-yl)(phenyl)methanol.

Common methods for chiral resolution include:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic compound, if it contains an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. rsc.org For chiral alcohols, they can be derivatized into acidic esters (e.g., with phthalic or maleic anhydride) and then resolved using a chiral base. nih.govresearchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, enabling their separation.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts and are widely used for the kinetic resolution of racemic alcohols and their esters. rsc.org In a typical kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. researchgate.netmdpi.comnih.gov The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Dynamic kinetic resolution combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

The following table outlines common chiral resolution techniques applicable to racemic alcohols, which could be employed for derivatives of this compound.

| Method | Principle | Typical Application | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. | Resolution of acidic or basic compounds, or their derivatives. | rsc.orgnih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Resolution of racemic alcohols, amines, and esters. | rsc.orgresearchgate.netrsc.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | - |

Structure Activity Relationship Sar Studies of 2 Methyl 2h Indazol 7 Yl Methanol Derivatives

Elucidation of Key Pharmacophoric Features of the Indazole System

The indazole ring system is a versatile pharmacophore due to its unique structural and electronic properties. researchgate.net It can act as a bioisostere for other aromatic systems like indole (B1671886) or phenol, but with distinct characteristics. pharmablock.com Unlike indole, the indazole moiety possesses an additional nitrogen atom, which can serve as a hydrogen bond acceptor, while the NH group of the 1H-indazole tautomer acts as a hydrogen bond donor. pharmablock.com This dual capacity for hydrogen bonding is crucial for forming strong interactions with biological targets, such as the hinge region of protein kinases. pharmablock.com

Research has demonstrated that the 1H-indazole structure is a key pharmacophore for potent inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In this context, the indazole motif engages in effective interactions with the ferrous ion of the heme group and a hydrophobic pocket, anchoring the inhibitor to the active site. nih.gov Similarly, fragment-based drug design has identified the indazole system as a core pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov The ability of the indazole scaffold to be selectively functionalized at various positions allows for the fine-tuning of its interaction with specific receptor sub-sites. nih.gov

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a critical role in modulating potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, in a series of indazole-based selective estrogen receptor degraders (SERDs), replacing a smaller ethyl group with a bulkier cyclobutyl group led to enhanced potency. nih.gov Conversely, incorporating large, electron-withdrawing substituents like a trifluoromethyl (CF₃) group on an adjacent aryl ring improved the compound's degradation efficacy. nih.gov In the development of antiprotozoal agents, studies on 2-phenyl-2H-indazole derivatives revealed that the presence of electron-withdrawing groups on the 2-phenyl ring generally increased the compound's potency against various protozoa. nih.gov

The position of the substituent is equally critical. SAR studies on 1H-indazole derivatives as IDO1 inhibitors showed that groups at both the 4- and 6-positions of the indazole ring were crucial for inhibitory activity. nih.gov A separate study on anticancer indazole derivatives highlighted that moving an amino substituent from one position to another on a linked pyrimidine (B1678525) ring could significantly decrease its antiproliferative activity. nih.gov These findings underscore the importance of systematic substitution to map the specific requirements of the target's binding pocket.

| Target/Activity | Parent Scaffold | Substitution Detail | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| SERD Activity | Indazole-based SERD | Replacement of an ethyl group with a cyclobutyl group | Enhanced potency | nih.gov |

| IDO1 Inhibition | 1H-Indazole Scaffold | Introduction of substituents at the 4- and 6-positions | Considered crucial for inhibitory activity | nih.gov |

| Antiprotozoal Activity | 2-phenyl-2H-indazole | Addition of electron-withdrawing groups to the 2-phenyl ring | Increased potency against E. histolytica | nih.gov |

| Anticancer Activity | Indazole derivative 2f | Change of R1 substituent to an amino group at pyrimidine C2 | Significantly decreased activity against several cancer cell lines | nih.gov |

| TrkA Kinase Inhibition | 2H-Indazole | Addition of an amide group | Resulted in strong inhibitory activity (IC₅₀ = 0.57 nM) | acs.org |

Conformational Analysis and its Relevance to Receptor Binding

Advanced techniques such as NOESY NMR spectroscopy and X-ray crystallography are used to study the preferred conformations of these derivatives in solution and in the solid state. austinpublishinggroup.com This information is invaluable for drug design. For example, computational analysis of the conformational ensembles of 1H-indazole analogues was used to rationalize a structure-based approach for designing potent and selective EGFR inhibitors. nih.gov The understanding of low-energy, biologically active conformations helps in designing more rigid analogues that are "pre-organized" for binding, which can lead to an improvement in binding affinity by reducing the entropic penalty upon binding. youtube.com

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid prediction of structure-activity relationships and guiding the synthesis of new compounds. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. youtube.com These approaches rely on analyzing a set of molecules known to be active against the target. A key technique is pharmacophore modeling, which identifies the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity and their specific spatial arrangement. youtube.com

This pharmacophore model then serves as a 3D query to screen virtual libraries for new molecules that possess the same features, or to guide the modification of existing scaffolds. youtube.com This approach was successfully used in an in silico pharmacophore search to identify a novel class of allosteric inverse agonists for the nuclear receptor RORγt, which were distinct from previously known indazole-based ligands. dundee.ac.uk

When the 3D structure of a target protein is available, typically from X-ray crystallography or NMR, structure-based drug design (SBDD) can be a powerful strategy. nih.gov This approach involves using the target's structure to design molecules that fit precisely into the binding site, maximizing favorable interactions and ensuring high affinity and selectivity. nih.gov

Molecular docking is a primary SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand to its receptor. nih.gov This has been widely applied to indazole derivatives. For example, docking models were used to guide modifications to an indazole pharmacophore to optimize inhibitors of FGFR kinases. nih.gov In another study, structure-guided rational drug design led to the optimization of a lead compound into highly potent inhibitors of Unc-51-like kinase 1 (ULK1). nih.gov Similarly, docking studies of novel indazole derivatives against the renal cancer receptor (PDB: 6FEW) identified compounds with high binding energies, predicting strong interactions with key amino acid residues like LYS655 and ASP784 in the active site. nih.gov

| Compound/Series | Target Protein | Computational Approach | Key Findings / Predicted Interactions | Reference |

|---|---|---|---|---|

| Pictilisib (GDC-0941) | PI3Kα | Structure-Based Design | Indazole nitrogens form H-bonds with Tyr867 and Asp841. | pharmablock.com |

| Compound 145 | USP7 | Structure-Based Optimization | Binds in the catalytic "palm" region. | nih.gov |

| Indazole Derivatives (8v, 8w, 8y) | Renal Cancer Receptor (PDB: 6FEW) | Molecular Docking | High binding energies; interactions with LYS655, ASP784, MET699. | nih.gov |

| Indazole-based fragments | FGFR1-3 | Fragment-led de novo design (SPROUT) | Identified indazole as a key pharmacophore for inhibition. | nih.gov |

| Compound 30 | VEGFR-2 | Structure-Based Design | Designed inhibitor with high potency (IC₅₀ = 1.24 nM). | nih.gov |

Biological and Pharmacological Investigations of 2 Methyl 2h Indazol 7 Yl Methanol and Its Analogs

Identification and Validation of Molecular Targets

Detailed studies to identify and validate specific molecular targets for (2-Methyl-2H-indazol-7-yl)methanol are not available in the current body of scientific literature.

Investigations into Other Receptor and Enzyme Interactions

No specific receptor binding or enzyme inhibition assays for This compound have been published. The indazole core is known to be a versatile scaffold that can be functionalized to interact with a wide range of biological targets, including kinases, and other enzymes. However, without experimental data, any potential interactions of This compound with other receptors or enzymes remain purely speculative.

Mechanistic Elucidation of Biological Actions

In the absence of identified molecular targets, the mechanistic pathways through which This compound might exert biological effects have not been investigated.

Signal Transduction Pathway Analysis

There are no published studies on the analysis of signal transduction pathways modulated by This compound . Such investigations are contingent on first identifying a specific molecular target and demonstrating a measurable biological effect.

Cellular Permeability and Intracellular Distribution Studies

Research on the cellular permeability and intracellular distribution of This compound is not available. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound but have not been conducted for this specific molecule.

Therapeutic Area Exploration (Pre-clinical Research)

There is a lack of pre-clinical research to support the exploration of This compound in any specific therapeutic area. While general statements in chemical supplier catalogs suggest that indazole derivatives have potential in various fields, these are broad categorizations and not based on specific pre-clinical data for this compound.

Neurodegenerative Disorders (e.g., Huntington’s Disease)

The therapeutic potential of indazole derivatives has been explored in the context of neurodegenerative disorders, particularly Huntington's disease. Huntington's disease is a genetic disorder characterized by the progressive breakdown of nerve cells in the brain. A key pathological feature is the mutant huntingtin protein (mHTT). Lowering the levels of this protein is a major therapeutic strategy.

Research has led to the development of N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives as modulators of the huntingtin protein (HTT). wipo.int A patent for these compounds describes their potential for the treatment of Huntington's disease. wipo.int The core structure, which includes a 2-methyl-2H-indazolyl moiety, is crucial for their activity. For instance, the exemplary compound (R)-5-(3-(cyclopropylamino)pyrrolidin-l-yl)-N-(2-methyl-6-(oxazol-5-ylmethoxy) -2H-indazol-5-yl)pyrazine-2-carboxamide was synthesized and characterized for its pharmacological activity as an HTT modulator. wipo.int These findings highlight the importance of the 2-methyl-2H-indazole core in designing molecules that target the underlying mechanisms of Huntington's disease.

Metabolic Disorders (e.g., related to GPR120 modulation)

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant target for the treatment of metabolic disorders, including type 2 diabetes. rsc.org This receptor is activated by long-chain fatty acids and is highly expressed in enteroendocrine cells and adipocytes. rsc.orgacs.org Its activation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion. rsc.org

The indazole scaffold has been utilized in the development of selective GPR120 agonists. While research on this compound itself as a GPR120 agonist is not prominent, its structural motif is present in compounds designed for this purpose. The development of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists with in vivo efficacy demonstrates the utility of this chemical class. nih.gov Furthermore, studies on thiazolidinedione derivatives as potent GPR120 agonists have shown promise. rsc.org One such compound, 5g, demonstrated excellent agonistic activity, selectivity, and metabolic stability, leading to improved oral glucose tolerance in mice through the promotion of insulin secretion. rsc.org

The mechanism of GPR120 activation involves Gq/G11 protein coupling and the β-arrestin pathway, leading to an increase in intracellular calcium and subsequent hormone secretion. acs.orgnih.gov The role of GPR120 in adipogenesis and its anti-inflammatory effects in adipose tissue further underscore its potential as a therapeutic target for obesity-related metabolic disorders. nih.gov

Table 1: Research Findings on Indazole Analogs and GPR120 Modulation This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound Example | Key Finding | Disease Target | Reference |

|---|---|---|---|---|

| Indazole-6-phenylcyclopropylcarboxylic Acids | Not Specified | Selective GPR120 agonists with in vivo efficacy. | Type 2 Diabetes | nih.gov |

| Thiazolidinedione Derivatives | Compound 5g | Potent GPR120 agonist, improved oral glucose tolerance in mice. | Type 2 Diabetes | rsc.org |

| General GPR120 Agonists | cpdA | Shows in vivo and in vitro effects on glucose uptake and anti-inflammatory activity. | Diabetes/Inflammation | nih.gov |

Investigations in Other Disease Models

The versatile structure of the indazole ring has led to its investigation in a variety of other disease models, including inflammatory diseases, cancer, and infectious diseases.

In the realm of inflammatory diseases, 1H-indazole derivatives have been designed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov ASK1 is a key component of a signaling pathway that is activated by inflammatory cytokines like TNF-α. A promising compound from this series, compound 15, demonstrated excellent in vitro ASK1 kinase activity and a protective effect in a TNF-α-induced intestinal epithelial cell model, suggesting its potential for treating inflammatory bowel disease (IBD). nih.gov

Indazole derivatives have also shown significant anticancer properties. Research into 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) has been conducted. nih.gov IDO1 is an enzyme that plays a role in immune evasion by cancer cells. By inhibiting IDO1, these compounds aim to reactivate the anti-cancer immune response. nih.gov One such compound suppressed cancer cell mobility in a wound healing assay. nih.gov

Furthermore, the antiprotozoal activity of 2-phenyl-2H-indazole derivatives has been reported. nih.gov A series of these compounds were synthesized and tested in vitro against protozoa such as E. histolytica, G. intestinalis, and T. vaginalis, demonstrating the potential of the indazole scaffold in developing new anti-infective agents. nih.gov

Table 2: Investigations of Indazole Analogs in Various Disease Models This table is interactive. You can sort and filter the data.

| Compound Class | Target | Disease Model | Key Finding | Reference |

|---|---|---|---|---|

| 1H-Indazole Derivatives | ASK1 | Inflammatory Bowel Disease | Compound 15 showed potent in vitro ASK1 inhibition and cell protection. | nih.gov |

| 1,3-dimethyl-6-amino-1H-indazole Derivatives | IDO1 | Hypopharyngeal Carcinoma | Compound 7 suppressed cell mobility. | nih.gov |

| 2-phenyl-2H-indazole Derivatives | Not Specified | Protozoal Infections | Showed in vitro activity against E. histolytica, G. intestinalis, and T. vaginalis. | nih.gov |

| Indazole Derivatives | Not Specified | Inflammation | Significant reduction in inflammatory markers in animal models. |

In Vitro Biological Assessment Methodologies

The preclinical evaluation of this compound and its analogs relies on a suite of in vitro assays to determine their biological activity and mechanism of action.

Cell-based assays are crucial for understanding how a compound affects cellular functions and for confirming target engagement in a physiological context. For indazole derivatives developed as ASK1 inhibitors, an AP1-HEK293 cell-based assay was used to measure the inhibitory effect on the ASK1 signaling pathway. nih.gov In studies of indazole derivatives for cancer, a wound healing assay was employed to assess the inhibition of cell mobility in hypopharyngeal carcinoma cells. nih.gov Furthermore, in the context of inflammatory bowel disease research, the protective effect of an indazole compound was evaluated on HT-29 intestinal epithelial cells that were challenged with TNF-α. nih.gov

Biochemical assays are fundamental for characterizing the direct interaction between a compound and its molecular target, such as an enzyme. For protein kinase inhibitors, a common method involves measuring the production of ADP, a product of the kinase reaction. This can be done using a coupled enzyme system where ADP is converted back to ATP, a reaction that consumes NADH. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm, which provides a measure of the kinase activity and its inhibition by the test compound. google.com Such assays are essential for determining key parameters like IC50 values and for understanding the kinetics of enzyme inhibition.

In Vivo Pharmacological Profiling (Pre-clinical)

Following promising in vitro results, preclinical in vivo studies in animal models are conducted to assess the pharmacological properties of a compound in a whole organism. For indazole derivatives with anti-inflammatory potential, animal models have been used to evaluate their efficacy. Treatment with these compounds led to a significant reduction in inflammatory markers, supporting their therapeutic potential.

In the context of metabolic disorders, the in vivo efficacy of GPR120 agonists has been demonstrated in mice. An indazole analog, compound 5g, was shown to improve oral glucose tolerance in a dose-dependent manner in normal C57BL/6 mice. rsc.org It also exhibited anti-diabetic activity by promoting insulin secretion in diet-induced obese mice. rsc.org These preclinical in vivo studies are a critical step in validating the therapeutic potential of new chemical entities before they can be considered for further development.

Efficacy Studies in Relevant Animal Models of Disease

The primary therapeutic area where analogs of this compound have been rigorously tested is oncology. The efficacy of these compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

One of the most studied analogs is Niraparib (MK-4827), an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. Its efficacy has been demonstrated in various cancer models, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes. nih.govresearchgate.net

In a xenograft model using BRCA-1 deficient cancer cells, Niraparib demonstrated efficacy as a single agent. nih.gov Further studies have shown its ability to enhance the effects of radiotherapy in human tumor xenografts. nih.gov For instance, in models of human lung and breast cancer, Niraparib was shown to significantly enhance the response to radiation, irrespective of the p53 tumor suppressor gene status. nih.gov

The antitumor activity of Niraparib has also been compared to other PARP inhibitors, such as Olaparib. In a BRCA-wildtype ovarian cancer xenograft model (A2780), Niraparib treatment resulted in a marked reduction in tumor growth, with a 58% tumor growth inhibition (TGI), while Olaparib showed little effect. nih.gov Similarly, in an intracranial tumor model using BRCA2-mutant pancreatic cancer cells (Capan-1), Niraparib achieved a 62% TGI. nih.gov

Efficacy has also been observed in patient-derived xenograft (PDX) models of ovarian cancer. In a model with a somatic BRCA2 mutation (predicted to be homologous recombination deficient), Niraparib showed a significant response both as a monotherapy and in combination with chemotherapy. researchgate.net Interestingly, a response was also noted in a model predicted to be homologous recombination proficient, suggesting a broader potential application. researchgate.net

| Analog | Disease Model | Animal Model | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Niraparib (MK-4827) | BRCA-1 Deficient Cancer | Xenograft | Demonstrated efficacy as a single agent. | nih.gov |

| Niraparib (MK-4827) | Human Lung and Breast Cancer | Xenografts (Calu-6, A549, H-460, MDA-MB-231) | Enhanced the efficacy of fractionated radiotherapy (Enhancement Factor = 2.2). | nih.gov |

| Niraparib (MK-4827) | BRCA-wildtype Ovarian Cancer (A2780) | Cell line-derived xenograft | 58% tumor growth inhibition (TGI). | nih.gov |

| Niraparib (MK-4827) | BRCA2-mutant Intracranial Pancreatic Cancer (Capan-1) | Xenograft | 62% TGI after 35 days of treatment. | nih.gov |

| Niraparib (MK-4827) | BRCA1-mutant Triple-Negative Breast Cancer (MDA-MB-436) | Xenograft | Dose-dependent tumor growth inhibition. | nih.gov |

| Niraparib (MK-4827) | BRCA2-mutant Patient-Derived Ovarian Cancer | PDX model | Responded to monotherapy and combination therapy. | researchgate.net |

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Species

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of indazole analogs are crucial for their development as therapeutic agents. These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), and relate its concentration to its pharmacological effect.

For the 2-phenyl-2H-indazole-7-carboxamide series, including Niraparib, efforts were made to improve pharmacokinetic properties to enhance their potential as oral medications. nih.gov A key metabolic concern identified was extrahepatic oxidation by cytochrome P450 enzymes CYP1A1 and CYP1A2. nih.gov Strategies were successfully employed to mitigate this, leading to the identification of Niraparib (MK-4827) with good pharmacokinetic properties. nih.govnih.gov

Preclinical studies in rats with a related analog, 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, showed encouraging pharmacokinetic properties. nih.govresearchgate.net

A comparative pharmacokinetic study between Niraparib and Olaparib in tumor-bearing mouse models revealed that at a steady state, the tumor exposure to Niraparib is 3.3 times greater than its plasma exposure. nih.govsemanticscholar.org In contrast, Olaparib's tumor exposure was lower than its plasma exposure. nih.govsemanticscholar.org This favorable tumor distribution of Niraparib is consistent with its high volume of distribution. nih.govsemanticscholar.orgoncotarget.com

Furthermore, Niraparib has been shown to cross the blood-brain barrier in preclinical models, achieving sustained exposure in the brain, a characteristic not observed with Olaparib. nih.govsemanticscholar.org In a preclinical trial with a rodent model, the mean brain-to-plasma concentration ratios for Niraparib following a single oral dose ranged from 0.85 to 0.99. researchgate.net

Pharmacodynamic studies have confirmed that Niraparib effectively inhibits its target, PARP, in vivo. In tumor tissues from xenograft models, Niraparib reduced PAR levels within one hour of administration, with the effect persisting for up to 24 hours. nih.gov This sustained target engagement is a critical factor for its therapeutic efficacy.

| Analog | Preclinical Species | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |

|---|---|---|---|

| Niraparib (MK-4827) | Mouse | Tumor exposure is 3.3 times greater than plasma exposure at steady state. | nih.govsemanticscholar.org |

| Niraparib (MK-4827) | Mouse | Crosses the blood-brain barrier with sustained brain exposure. | nih.govsemanticscholar.org |

| Niraparib (MK-4827) | Rodent | Mean brain-to-plasma concentration ratios of 0.85-0.99. | researchgate.net |

| Niraparib (MK-4827) | Mouse | Reduced PAR levels in tumors within 1 hour, persisting for up to 24 hours. | nih.gov |

| 5-fluoro-2-phenyl-2H-indazole-7-carboxamide | Rat | Showed encouraging pharmacokinetic properties. | nih.govresearchgate.net |

Applications of 2 Methyl 2h Indazol 7 Yl Methanol in Drug Discovery and Medicinal Chemistry

Role as a Versatile Synthetic Building Block in Medicinal Chemistry

(2-Methyl-2H-indazol-7-yl)methanol serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The presence of both a hydroxymethyl (-CH2OH) and a methyl (-CH3) group on the indazole framework offers multiple points for chemical modification. This allows for the construction of diverse and elaborate molecular architectures, a key aspect in developing new drugs.

The hydroxymethyl group can undergo various chemical transformations. For instance, it can be oxidized to form an aldehyde (formyl) or a carboxylic acid group, or it can be substituted with other functional groups through nucleophilic substitution reactions. These modifications are instrumental in creating derivatives with tailored biological activities. The indazole core itself, particularly the nitrogen atoms, can also be a site for further chemical elaboration. This synthetic versatility makes this compound a valuable starting material for medicinal chemists aiming to explore new chemical space and develop compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

Scaffold Hopping and Bioisosteric Replacements

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry and is frequently employed in scaffold hopping strategies. pharmablock.comnih.govrsc.org Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold to generate novel chemotypes, potentially leading to improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov

The indazole scaffold is often used as a bioisosteric replacement for other aromatic systems like indoles and phenols. pharmablock.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Compared to phenol, for example, indazole bioisosteres tend to be more lipophilic and less susceptible to metabolic breakdown. pharmablock.com

A notable example of scaffold hopping involves the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, which are upregulated in many cancers. nih.govrsc.org Researchers successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing an indole (B1671886) core with an indazole framework. nih.govrsc.org This strategic switch in the scaffold was crucial for achieving the desired dual inhibitory activity, which could offer a therapeutic advantage over selective inhibitors. nih.govrsc.org

Fragment-Based Drug Discovery (FBDD) Leveraging the Indazole Moiety

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful technique for identifying lead compounds. morressier.com This approach uses small, low-molecular-weight molecules, or "fragments," as starting points for drug development. morressier.com The indazole moiety is recognized as a privileged fragment in FBDD due to its favorable properties and ability to form key interactions with biological targets. pharmablock.com

A successful application of FBDD utilizing the indazole scaffold is the discovery of novel inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. nih.gov In this study, an indazole fragment was identified through a high-concentration biochemical screen. nih.gov This initial hit was then systematically optimized, guided by docking studies, to yield a potent AXL inhibitor with moderate exposure levels in mice. nih.gov The availability of X-ray crystal structures of a related compound complexed with a similar kinase provided crucial insights into the key binding interactions of the indazole scaffold, paving the way for further optimization. nih.gov This example highlights the efficiency of using indazole-based fragments to rapidly develop potent and selective inhibitors.

Strategies for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its drug-like properties. danaher.com These properties include potency, selectivity, metabolic stability, and pharmacokinetic parameters. danaher.comyoutube.com The indazole scaffold has been the subject of numerous lead optimization campaigns.

One strategy involves the structure-guided design of derivatives to enhance activity against specific targets. For instance, a series of 1H-indazole amide derivatives were developed as inhibitors of the extracellular signal-regulated kinases ERK1/2, with some compounds showing excellent enzymatic and cellular activity. nih.gov Similarly, structure-guided design led to potent 1H-indazole derivatives targeting the epidermal growth factor receptor (EGFR) kinase. nih.gov

Another key aspect of lead optimization is improving the metabolic stability and pharmacokinetic profile of a compound series. In the development of PARP inhibitors, a series of 2-phenyl-2H-indazole-7-carboxamides were optimized to improve enzymatic and cellular activity. nih.gov A significant challenge was addressing metabolic concerns related to extrahepatic oxidation. nih.gov Strategic modifications to the lead compounds led to the identification of a clinical candidate with good pharmacokinetic properties and efficacy in a xenograft model of BRCA-1 deficient cancer. nih.gov Furthermore, in the development of antimycobacterial agents, lead optimization of a 1,4-azaindole series, structurally related to indazoles, resulted in potent and metabolically stable compounds with a robust pharmacokinetic profile and no off-target activity. nih.gov

The iterative process of lead optimization, involving cycles of design, synthesis, and testing, is essential for transforming a promising indazole-based lead into a potential drug candidate. youtube.com

Table 1: Examples of Lead Optimization of Indazole-Containing Compounds This table is interactive. You can sort and filter the data.

| Lead Compound/Series | Target | Optimization Goal | Outcome | Reference |

|---|---|---|---|---|

| 1H-Indazole Amides | ERK1/2 | Enhance enzymatic and cellular activity | Potent inhibitors with IC50 values in the nanomolar and low micromolar range. | nih.gov |

| 1H-Indazole Derivatives | EGFR Kinase | Improve potency against EGFR T790M and EGFR kinases | Compound with strong potency against both kinases (IC50 values of 5.3 and 8.3 nM). | nih.gov |

| 2-Phenyl-2H-indazole-7-carboxamides | PARP 1 and 2 | Improve pharmacokinetic properties and cellular activity | Identification of a clinical candidate (MK-4827) with good pharmacokinetics and in vivo efficacy. | nih.gov |

| 1,4-Azaindoles | DprE1 (Antimycobacterial) | Improve metabolic stability and reduce off-target activity | Potent, metabolically stable compounds with a robust pharmacokinetic profile and no PDE6 liability. | nih.gov |

Design and Synthesis of Compound Libraries for Screening

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new hits. The versatile chemistry of the indazole scaffold makes it an excellent framework for the design and synthesis of such libraries. acs.org

The direct functionalization of the 2H-indazole core is an efficient strategy to build focused libraries for exploring druglike chemical space. acs.org For example, photocatalytic methods have been developed for the direct C3-amidation of 2H-indazoles, allowing for the late-stage modification of drug molecules and the rapid generation of diverse analogues. acs.org This approach facilitates the exploration of structure-activity relationships and the optimization of lead compounds. acs.org

Furthermore, the synthesis of series of indazole derivatives allows for the systematic investigation of their biological activities. In one study, a series of 22 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their antiprotozoal activity. nih.gov This type of focused library provides valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective agents. nih.gov The ability to readily synthesize diverse libraries of indazole-containing compounds underscores the importance of this scaffold in the ongoing search for new medicines. nih.govnih.gov

Advanced Analytical Methodologies for Research on 2 Methyl 2h Indazol 7 Yl Methanol

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of (2-methyl-2H-indazol-7-yl)methanol and its metabolic products. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites.

In a typical workflow, the compound is incubated with liver microsomes to simulate in vitro metabolism. nih.gov The resulting mixture is then analyzed using liquid chromatography coupled with HRMS (LC-HRMS). The high-resolution capability allows for the separation and detection of metabolites even at low concentrations. Data acquisition is often performed in full scan mode to capture all ions within a specified mass range, followed by data-dependent MS/MS scans to fragment ions of interest, providing structural information. nih.gov

Multivariate statistical analysis, such as principal component analysis (PCA) and orthogonal partial least-squares discriminant analysis (OPLS-DA), can be applied to the complex datasets generated by HRMS to differentiate between treated and control groups and pinpoint significant metabolic changes. mdpi.com This metabolomics-based approach has proven to be more effective in identifying a broader range of metabolites compared to conventional targeted methods. nih.gov For instance, studies on similar compounds have identified various metabolic pathways, including hydroxylation, N-oxidation, N-dealkylation, and dehydrogenation. nih.gov

Table 1: Representative HRMS Data for Metabolite Identification

| Parameter | Value | Reference |

| Ionization Mode | Heated Electrospray Ionization (HESI) | mdpi.com |

| Full Scan Resolution | 70,000 | nih.gov |

| dd-MS² Resolution | 17,500 | nih.gov |

| Mass Accuracy | < 5 ppm | nih.gov |

| Collision Energy | 30 eV (Normalized) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structural confirmation of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to identify the basic substitution patterns and confirm the presence of key functional groups like the hydroxymethyl group.

For more complex structural problems, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for assigning the substitution pattern on the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of atoms, which is essential for confirming the 2H-indazole tautomer and the relative orientation of the substituents.

Advanced NMR techniques are particularly valuable for distinguishing between isomers and elucidating the fine details of molecular geometry in solution. ipb.pt

Table 2: Typical NMR Spectroscopic Data for this compound

| Nucleus | Technique | Key Observations | Reference |

| ¹H | 1D NMR | Confirms the presence of the methyl and hydroxymethyl protons and their chemical shifts. | |

| ¹³C | 1D NMR | Validates the carbon skeleton and the presence of the hydroxymethyl carbon. | |

| Various | 2D NMR | Elucidates connectivity and spatial relationships between atoms. | ipb.pt |

X-ray Crystallography for Ligand-Target Complex Analysis and Stereochemical Assignment

This technique is also invaluable for studying how this molecule interacts with biological targets. By co-crystallizing this compound or its derivatives with a target protein, the binding mode can be visualized at an atomic level. This information reveals crucial interactions, such as hydrogen bonds formed by the hydroxymethyl group within the active site of an enzyme, which is vital for structure-based drug design.

The crystallographic data can also unambiguously confirm the stereochemistry of the molecule, which is particularly important if chiral centers are introduced during further synthesis.

Table 3: Key Aspects of X-ray Crystallographic Analysis

| Analysis Aspect | Significance | Reference |

| Molecular Structure | Confirms the connectivity and 2H-indazole tautomeric form. | |

| Hydrogen Bonding | Identifies intermolecular interactions in the crystal lattice. nih.gov | nih.gov |

| Conformation | Determines the spatial arrangement of the hydroxymethyl group relative to the indazole ring. | |

| Ligand-Target Complex | Visualizes the binding mode within a protein's active site. |

Chromatographic Techniques for Chiral Separations and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring.

For impurity profiling, HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is a powerful combination. This setup allows for the separation, identification, and quantification of impurities.

Should derivatives of this compound be synthesized that are chiral, specialized chromatographic techniques are required for their separation. Chiral HPLC, using columns with a chiral stationary phase (CSP), is the most common method for separating enantiomers. The development of a robust chiral separation method is critical for ensuring that the desired enantiomer is isolated with high enantiomeric excess, a key requirement for many pharmaceutical applications.

Table 4: Chromatographic Methods and Their Applications

| Technique | Application | Details | Reference |

| TLC | Reaction Monitoring | Typically uses a solvent system like ethyl acetate/hexane to track the progress of a reaction. | |

| HPLC | Purity Assessment & Impurity Profiling | Reverse-phase columns are commonly used to separate the compound from non-polar impurities. | |

| Chiral HPLC | Enantiomeric Separation | Employs a chiral stationary phase to resolve enantiomers of chiral derivatives. |

Future Perspectives and Research Challenges for 2 Methyl 2h Indazol 7 Yl Methanol Research

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (2-Methyl-2H-indazol-7-yl)methanol, a key challenge lies in developing more environmentally benign and economically viable synthetic routes. Traditional methods for creating indazole derivatives can sometimes involve harsh reagents, multiple steps, and the generation of significant waste.

Future research will likely focus on:

Catalytic Systems: Exploring novel catalytic systems, such as those based on earth-abundant metals, to replace stoichiometric reagents. Copper and palladium-catalyzed reactions have already shown promise in the synthesis of 2H-indazoles. nih.gov

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile and hazardous organic solvents.

Flow Chemistry: Implementing continuous flow technologies to enable better control over reaction parameters, improve safety, and facilitate scalability.

The development of such methodologies will not only make the production of this compound and its derivatives more sustainable but also more cost-effective, a critical factor for its potential pharmaceutical development.

Expansion of the Biological Target Repertoire

To date, research has suggested that this compound and related indazole compounds have potential as anticancer and anti-inflammatory agents. However, the vast landscape of biological targets remains largely unexplored for this specific molecule. A significant future direction will be the systematic expansion of its biological target repertoire.

This can be achieved through:

High-Throughput Screening (HTS): Employing HTS campaigns against large panels of enzymes, receptors, and other protein targets to identify novel biological activities.

Phenotypic Screening: Utilizing cell-based assays to uncover unexpected therapeutic effects in various disease models, which can then be followed by target deconvolution studies to identify the responsible molecular targets.

Chemoproteomics: Applying chemical probes derived from this compound to identify its direct binding partners within the proteome.

Uncovering new biological targets will open up novel therapeutic avenues for this compound and its derivatives, potentially extending their application to areas beyond oncology and inflammation.

Rational Design of Multi-target Ligands and Polypharmacology

The "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. researchgate.net Polypharmacology, the concept of designing single molecules that can modulate multiple targets, is gaining traction as a promising strategy. researchgate.netnih.gov The indazole scaffold of this compound provides a versatile platform for the rational design of such multi-target ligands.

Future research in this area will involve:

Structure-Based Design: Using the three-dimensional structures of multiple desired targets to computationally design derivatives of this compound that can effectively bind to all of them.

Fragment-Based Drug Discovery (FBDD): Combining fragments known to bind to different targets onto the this compound core.

Pharmacophore Hybridization: Merging the key pharmacophoric features of known ligands for different targets into a single molecule based on the this compound framework.

The successful development of multi-target agents based on this scaffold could lead to more efficacious therapies for complex diseases like cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.govsyr.edu

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govijsrst.com For this compound, these computational tools offer powerful new approaches to accelerate research and enhance the design of novel drug candidates. nih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives of this compound, allowing for the prioritization of the most promising compounds for synthesis. nih.gov

De Novo Design: Utilizing generative models to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.govmdpi.com

Virtual Screening: Employing AI-powered virtual screening to rapidly screen vast virtual libraries of compounds against biological targets of interest, identifying potential hits for further investigation. nih.gov

ADMET Prediction: Using ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify and mitigate potential liabilities early in the drug discovery process. mdpi.com

By leveraging the power of AI and ML, researchers can navigate the vast chemical space around this compound more efficiently and rationally design the next generation of drug candidates. researchgate.net

Translational Research from Pre-clinical Findings to Clinical Development Potential

The ultimate goal of medicinal chemistry research is to translate promising preclinical findings into clinically effective therapies. For this compound and its derivatives, this will require a rigorous and well-defined translational research path.

Key challenges and future directions in this area include:

In Vivo Efficacy Studies: Moving beyond initial in vitro studies to conduct comprehensive in vivo experiments in relevant animal models of disease to validate the therapeutic potential of lead compounds.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing the PK/PD properties of optimized derivatives to ensure they have appropriate drug-like properties for clinical development.

Safety and Toxicology Assessment: Conducting extensive safety and toxicology studies to identify any potential adverse effects before considering human trials.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and/or patient selection for future clinical trials.

Successfully navigating these translational hurdles will be critical to realizing the full therapeutic potential of this compound and its derivatives.

| Compound Name |

| This compound |

| Niraparib |

| Pazopanib |

| Research Area | Key Future Directions | Potential Impact |

| Sustainable Synthesis | Development of catalytic systems, one-pot reactions, use of green solvents, and implementation of flow chemistry. | More environmentally friendly, cost-effective, and scalable production. |

| Biological Target Expansion | High-throughput screening, phenotypic screening, and chemoproteomics. | Discovery of novel therapeutic applications for a wider range of diseases. |

| Multi-target Ligand Design | Structure-based design, fragment-based drug discovery, and pharmacophore hybridization. | Development of more efficacious therapies for complex diseases. |

| AI and Machine Learning | Predictive modeling (QSAR), de novo design, virtual screening, and ADMET prediction. | Accelerated and more rational drug design process. |

| Translational Research | In vivo efficacy studies, PK/PD characterization, safety assessment, and biomarker development. | Translation of preclinical findings into potential clinical candidates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methyl-2H-indazol-7-yl)methanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Synthesis : A common approach involves coupling indazole derivatives with methanol-containing precursors. For example, reductive amination or nucleophilic substitution can introduce the hydroxymethyl group.

- Optimization :

- Catalysts : Fe₃O₄-based nanoparticles (e.g., Fe₃O4@FU NPs) improve reaction efficiency and recyclability .

- Solvent Systems : Ethanol or methanol/chloroform mixtures (1:2 v/v) under reflux enhance solubility and reaction rates .

- Purification : Recrystallization from ethanol or methanol ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) with EtOAc/hexane (1:3) tracks reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms the hydroxymethyl group.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- IR : Detects O-H stretches (~3200–3600 cm⁻¹) and indazole ring vibrations.

- UV-Vis : Assesses electronic transitions for photostability studies .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Software : SHELX suite (SHELXL for refinement) handles anisotropic displacement parameters and hydrogen bonding networks .

- Challenges :

- Twinning : Address using SHELXL’s TWIN/BASF commands .

- Disorder : Apply restraints to overlapping atoms (e.g., methyl groups) .

- Validation : WinGX/ORTEP visualize and validate geometry .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., enzyme inhibition, cytotoxicity) using controls like known inhibitors.

- Variables : Account for solvent effects (DMSO vs. methanol) and cell line variability .

- Statistical Analysis : Use meta-analysis to reconcile conflicting data, applying tools like RevMan for heterogeneity testing .

- Resource : Open-access data platforms (e.g., European Open Science Cloud) enable reproducibility .

Q. What computational strategies predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinases or GPCRs).

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.

- Validation :

- Experimental : Surface plasmon resonance (SPR) measures kinetic constants (kₐ, k𝒹).

- Structural : Compare predicted poses with crystallographic data .

Q. How does the hydroxymethyl group influence the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : LogP measurements (shake-flask method) compare hydrophilicity to unsubstituted analogs.

- Stability : Accelerated degradation studies (pH 1–13) identify hydrolysis-sensitive sites.

- Bioavailability : Caco-2 cell assays evaluate intestinal permeability .

Data Contradiction Analysis

Q. What frameworks guide the interpretation of conflicting data in pharmacological studies of this compound?

- Methodological Answer :

- CATS Theory : Analyzes stress-response mechanisms to explain adaptive vs. maladaptive outcomes in cell models .

- Resource Conservation (COR) Theory : Evaluates resource depletion in chronic vs. acute exposure studies .

- Case Study : Apply structural equation modeling (SEM) to test mediation effects (e.g., effort exertion in activity modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.